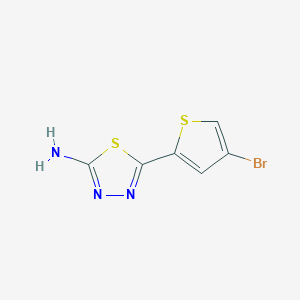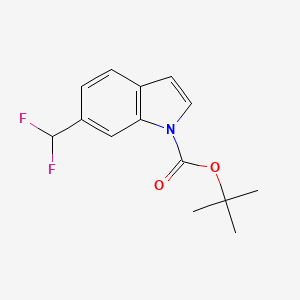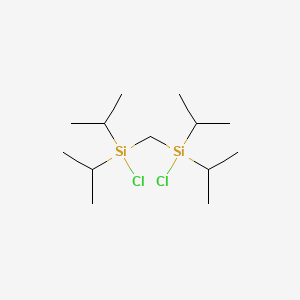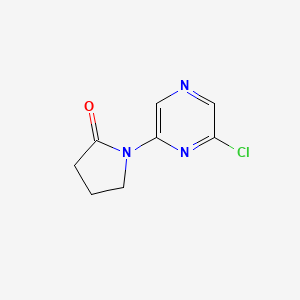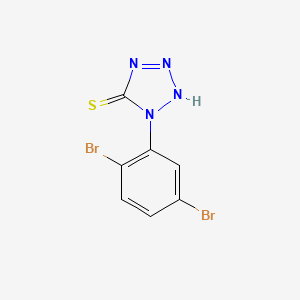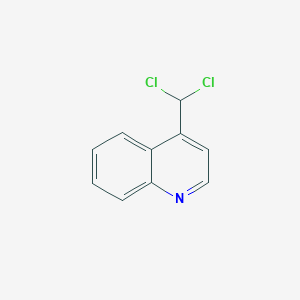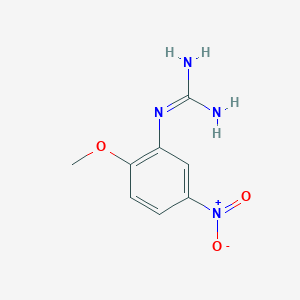![molecular formula C7H3Cl2N3O2 B13686176 6,7-Dichloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13686176.png)
6,7-Dichloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dichloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by the presence of two chlorine atoms at positions 6 and 7, and a pyrido[2,3-d]pyrimidine core with two keto groups at positions 2 and 4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloropyrimidine with suitable nucleophiles, followed by cyclization to form the desired pyridopyrimidine structure . The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile, and catalysts like potassium carbonate or sodium hydride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
化学反応の分析
Types of Reactions
6,7-Dichloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 6 and 7 can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines are commonly used under basic conditions.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid or hydrogen peroxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed
The major products formed from these reactions include substituted pyridopyrimidines, sulfoxides, sulfones, and reduced derivatives such as amines and alcohols .
科学的研究の応用
6,7-Dichloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a kinase inhibitor, showing promise in cancer therapy by targeting specific kinases involved in cell proliferation.
Materials Science: The compound is investigated for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.
Biological Studies: It is used in studying enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
作用機序
The mechanism of action of 6,7-Dichloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as kinases and enzymes. The compound binds to the active site of these proteins, inhibiting their activity and thereby affecting cellular processes like signal transduction and metabolism . The pathways involved include the inhibition of kinase-mediated phosphorylation and disruption of protein-protein interactions .
類似化合物との比較
Similar Compounds
2,4-Dichloropyrido[3,2-d]pyrimidine: Similar in structure but lacks the keto groups at positions 2 and 4.
7-Bromo-2,4-dichloropyrido[3,2-d]pyrimidine: Contains a bromine atom at position 7 instead of chlorine.
Uniqueness
6,7-Dichloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of keto groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
特性
分子式 |
C7H3Cl2N3O2 |
|---|---|
分子量 |
232.02 g/mol |
IUPAC名 |
6,7-dichloro-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H3Cl2N3O2/c8-3-1-2-5(10-4(3)9)11-7(14)12-6(2)13/h1H,(H2,10,11,12,13,14) |
InChIキー |
IDLLJIITUOJYAR-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=NC(=C1Cl)Cl)NC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-1-[2-(Boc-amino)-3-methoxy-3-oxopropyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13686098.png)
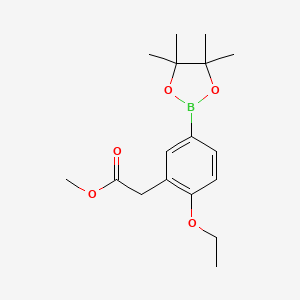
![Bis[4-(trifluoromethyl)benzoyl] peroxide](/img/structure/B13686106.png)
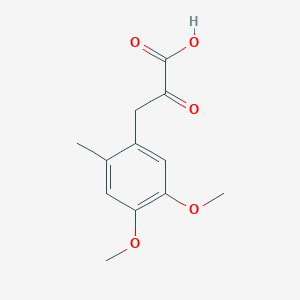

![5-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13686144.png)
